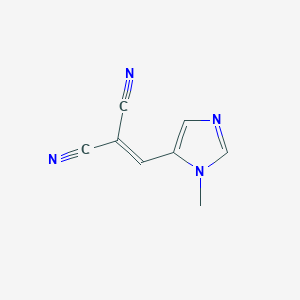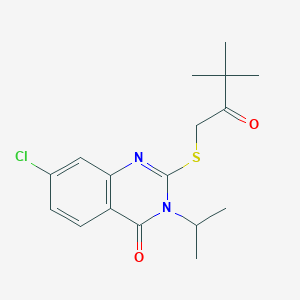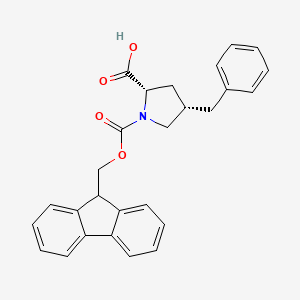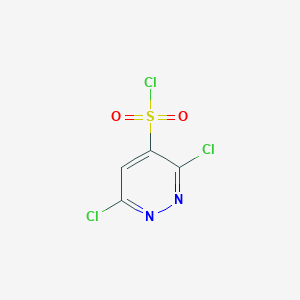
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which also contains two methyl groups. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(2-ethoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher efficiency and scalability .
化学反応の分析
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-hydroxyethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethoxy)-1,3-dimethylquinone .
科学的研究の応用
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of brominated aromatic compounds’ effects on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in the development of new drugs or as a precursor to active pharmaceutical ingredients.
作用機序
The mechanism by which 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways .
類似化合物との比較
Similar compounds to 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene include other brominated aromatic ethers such as:
- 2-Bromo-5-(2-bromoethoxy)pyridine
- 5-Bromo-2-(2-bromoethoxy)aniline
- 1,2,3,5,6,1 lb-hexahydroimidazo [1,2- d ] [l,4]benzoxazepine
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its specific arrangement of bromine atoms and ethoxy group, which imparts distinct reactivity and applications .
特性
分子式 |
C10H12Br2O |
|---|---|
分子量 |
308.01 g/mol |
IUPAC名 |
5-bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7-5-9(12)6-8(2)10(7)13-4-3-11/h5-6H,3-4H2,1-2H3 |
InChIキー |
VWOOQEVTHOLYDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCCBr)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)



![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)


![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
